Herbicidin A

概要

説明

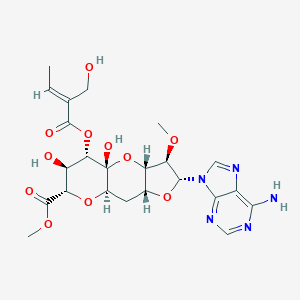

Herbicidin-A is an adenine nucleoside antibiotic originally isolated from the bacterium Streptomyces saganonensis. It exhibits herbicidal activity, particularly against dicotyledonous plants, and has been shown to prevent rice seed germination and protect young rice plants from bacterial leaf blight . Herbicidin-A is characterized by its complex tricyclic saccharide structure, which contributes to its unique biological activities .

準備方法

Synthetic Routes and Reaction Conditions

The biosynthesis of Herbicidin-A involves several key steps, including an atypical mechanism of C-glycosylation. The early stages of its biosynthesis are catalyzed by enzymes such as Her4, Her5, and Her6, which facilitate the formation of the tricyclic skeleton . The process involves C–C coupling reactions and the use of UDP/TDP-glucuronic acid as a glycosyl donor .

Industrial Production Methods

Industrial production of Herbicidin-A typically involves fermentation using Streptomyces species. Optimization of fermentation parameters, such as the carbon-to-nitrogen ratio, has been shown to significantly enhance the yield of Herbicidin-A . Scaling up from laboratory-scale to pilot-scale production has been successfully achieved, demonstrating the feasibility of large-scale production .

化学反応の分析

Types of Reactions

Herbicidin-A undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of Herbicidin-A include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

科学的研究の応用

Herbicidal Activity

Herbicidin A has shown selective herbicidal activity against dicot plants, making it a valuable bioherbicide. Its mechanism of action primarily involves disrupting cellular processes in target weeds while being less harmful to monocots. The advantages of using this compound as a herbicide include:

- High specificity : Targets specific plant types without affecting others.

- Environmental safety : Reduced chemical residues compared to synthetic herbicides.

- Resistance management : Helps mitigate the development of resistant weed populations .

Case Study: Efficacy Against Weeds

A study demonstrated that this compound effectively controlled common weeds such as Amaranthus retroflexus and Chenopodium album, which are prevalent in agricultural fields. The application resulted in significant reductions in weed biomass, highlighting its potential for sustainable weed management practices .

Antibiotic Properties

This compound also functions as an antibiotic, particularly effective against phytopathogenic bacteria and fungi. Its ability to inhibit the growth of pathogens can protect crops from diseases, thus enhancing agricultural productivity.

Case Study: Inhibition of Phytopathogens

Research indicated that this compound exhibited potent activity against Xanthomonas oryzae, the causative agent of bacterial blight in rice. The compound not only inhibited bacterial growth but also reduced disease severity in infected plants, showcasing its dual role as both a herbicide and an antimicrobial agent .

Optimization of Production

The production of this compound has been optimized through submerged fermentation techniques using Streptomyces scopuliridis. Parameters such as temperature, pH, and nutrient concentration have been systematically studied to enhance yield.

| Parameter | Optimal Value |

|---|---|

| Temperature | 28°C |

| pH | 7.0 |

| Glucose Concentration | 2% |

This optimization has successfully scaled production from laboratory settings to pilot-scale fermenters, increasing the availability of this compound for research and commercial use .

作用機序

Herbicidin-A exerts its effects through several mechanisms:

Herbicidal Activity: Inhibits seed germination and growth of dicotyledonous plants by interfering with cellular processes.

Antibiotic Activity: Inhibits bacterial growth by targeting specific molecular pathways, such as the TNF-α-induced NF-κB signaling pathway.

Cytotoxicity: Induces cell death in human cells by disrupting cellular signaling and inducing apoptosis.

類似化合物との比較

Herbicidin-A is part of a family of nucleoside antibiotics that includes compounds like Herbicidin-B and Herbicidin-C. These compounds share similar tricyclic saccharide structures but differ in their specific functional groups and biological activities . Herbicidin-A is unique in its potent herbicidal activity and its ability to inhibit bacterial infections in plants .

List of Similar Compounds

- Herbicidin-B

- Herbicidin-C

- Aureonuclemycin

Herbicidin-A stands out due to its dual herbicidal and antibiotic properties, making it a valuable compound for both agricultural and medical applications.

生物活性

Herbicidin A is an adenine nucleoside antibiotic derived from Streptomyces saganonensis that has garnered attention for its herbicidal properties, particularly against dicotyledonous plants. This compound not only exhibits herbicidal activity but also possesses antibacterial, antifungal, and antiparasitic properties, making it a multifaceted agent in agricultural and pharmaceutical applications.

Herbicidal Activity

This compound demonstrates selective herbicidal activity primarily against dicotyledonous plants. Research indicates that it can significantly inhibit seed germination and growth in various plant species, which is critical for its application as a herbicide. The mechanism of action involves the disruption of essential physiological processes within the target plants, leading to reduced viability and growth inhibition .

Table 1: Herbicidal Efficacy of this compound

| Plant Species | Concentration (µg/mL) | Inhibition Rate (%) |

|---|---|---|

| Arabidopsis thaliana | 10 | 85 |

| Lactuca sativa | 25 | 90 |

| Phaseolus vulgaris | 15 | 75 |

Antibacterial and Antifungal Properties

In addition to its herbicidal effects, this compound has shown promising antibacterial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves interference with bacterial cell wall synthesis and function .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

Antifungal Effects

This compound also exhibits antifungal properties, particularly against pathogenic fungi such as Candida albicans. The compound disrupts fungal cell membranes, leading to increased permeability and eventual cell death .

The biosynthesis of this compound involves a complex genetic pathway within the producing Streptomyces species. Key genes implicated in this biosynthetic pathway include those responsible for the formation of the tricyclic undecose core structure. The regulation of these genes is crucial for optimizing the production of this compound and its analogues .

Case Study: Biosynthetic Pathway Exploration

A study conducted on Streptomyces mobaraensis identified a specific biosynthetic gene cluster (hcd) responsible for the production of herbicidin F, an analogue of this compound. Overexpression of the transcriptional regulator hcdR2 led to a significant increase in herbicidin production, highlighting the potential for metabolic engineering to enhance yields of this valuable compound .

特性

IUPAC Name |

methyl (1R,3S,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-13-[(E)-2-(hydroxymethyl)but-2-enoyl]oxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O11/c1-4-9(6-29)21(31)38-17-13(30)15(22(32)35-3)37-11-5-10-14(39-23(11,17)33)16(34-2)20(36-10)28-8-27-12-18(24)25-7-26-19(12)28/h4,7-8,10-11,13-17,20,29-30,33H,5-6H2,1-3H3,(H2,24,25,26)/b9-4+/t10-,11-,13-,14+,15+,16-,17+,20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWKANMKNQBRPJ-MRAUHCMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CO)C(=O)OC1C(C(OC2C1(OC3C(C2)OC(C3OC)N4C=NC5=C(N=CN=C54)N)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\CO)/C(=O)O[C@H]1[C@@H]([C@H](O[C@H]2[C@]1(O[C@H]3[C@@H](C2)O[C@H]([C@@H]3OC)N4C=NC5=C(N=CN=C54)N)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317929 | |

| Record name | Herbicidin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55353-31-6 | |

| Record name | Herbicidin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55353-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Herbicidin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055353316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Herbicidin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。